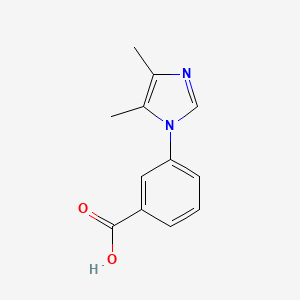

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

Description

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is an imidazole-based compound featuring a benzoic acid moiety attached to the 1-position of a 4,5-dimethyl-substituted imidazole ring. This structural motif is of interest in medicinal chemistry and materials science due to the versatility of imidazole derivatives in catalysis, supramolecular assembly, and biological activity .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-(4,5-dimethylimidazol-1-yl)benzoic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(2)14(7-13-8)11-5-3-4-10(6-11)12(15)16/h3-7H,1-2H3,(H,15,16) |

InChI Key |

HPPMZIVQTYMLFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 4,5-dimethylimidazole with a benzoic acid derivative. One common method is the reaction of 4,5-dimethylimidazole with 4-chlorobenzoic acid under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Methyl vs. Methyl groups also donate electron density to the imidazole ring, altering its basicity and reactivity .

- Acid Group Position : The benzoic acid group at the 3-position (target compound) versus the 4-position (as in ) may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for crystal packing or protein binding .

- Functional Group Diversity : Hydroxypropyl or nitro substituents (e.g., ) introduce hydrogen-bonding or electron-withdrawing effects, which modulate acidity and catalytic activity.

Crystallographic and Supramolecular Behavior

- Crystal Packing : In diphenyl-imidazole derivatives, benzoic acid groups form dimeric hydrogen bonds (e.g., ), a feature likely shared by the target compound. Methyl groups may disrupt packing efficiency, leading to less dense crystals compared to phenyl analogues.

- Coordination Chemistry : The benzoic acid moiety can act as a ligand for metal ions, a property exploited in catalysis or metal-organic frameworks (MOFs). The absence of steric hindrance from methyl groups (vs. phenyl) could favor metal coordination .

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings.

Structural Overview

The compound features a benzoic acid moiety linked to a 4,5-dimethyl-substituted imidazole ring. Its molecular formula is with a molecular weight of approximately 234.26 g/mol. The presence of both acidic and basic functional groups enhances its versatility in biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The imidazole ring is known for its ability to interact with biological targets, including enzymes and receptors, which may contribute to its efficacy as an antimicrobial agent. For instance, studies have shown that compounds containing imidazole can inhibit certain bacterial enzymes, making them valuable in drug development.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, related compounds have demonstrated effective inhibition of microtubule assembly and induced morphological changes in breast cancer cells at low concentrations .

Table 1: Summary of Anticancer Activity Findings

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | Induces apoptosis |

| Related Compounds | Various Cancer Lines | 2.5 - 10 | Inhibits proliferation |

3. Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for enzyme inhibition. Studies have indicated that this compound may serve as an effective inhibitor for various enzymes involved in metabolic pathways.

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Leishmaniasis : In vitro testing revealed that derivatives similar to this compound exhibited significant antileishmanial activity against Leishmania strains, indicating potential therapeutic applications against parasitic infections .

- Antitumor Activity : A study evaluating a series of imidazole-containing compounds found that those with structural similarities to our compound showed promising results in inhibiting tumor growth in various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid, and how can purity be validated?

- Methodological Answer : A common approach involves condensation reactions between substituted imidazole precursors and benzoic acid derivatives. For example, imidazole rings can be functionalized via nucleophilic substitution or cross-coupling reactions. Post-synthesis, purification via column chromatography (silica gel) is recommended, followed by characterization using:

- Melting point analysis to assess purity.

- ¹H/¹³C NMR spectroscopy (e.g., 400 MHz Bruker device) to confirm structural integrity .

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

TLC (silica gel F254) with iodine visualization is critical for monitoring reaction progress .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a solvent (e.g., DMF/water mixtures) to grow high-quality crystals.

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) to collect intensity data.

- Refinement : Software like SHELXL (for small-molecule refinement) or OLEX2 (for integrated structure solution and visualization) ensures accurate atomic positioning .

Example: Similar imidazole derivatives (e.g., 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid) were resolved using SHELXL, highlighting the importance of hydrogen-bonding networks in stabilizing crystal packing .

Q. What are the typical applications of this compound in coordination chemistry?

- Methodological Answer : The benzoic acid moiety and imidazole nitrogen atoms enable its use as a polydentate ligand for metal-organic frameworks (MOFs) or catalysis. For example:

- Coordination with transition metals : The imidazole N-atoms bind to Cu(II) or Zn(II), while the carboxylate group bridges metal centers.

- MOF synthesis : Solvothermal reactions with metal salts (e.g., Zn(NO₃)₂) in DMF/ethanol yield porous structures.

Structural analogs (e.g., 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid) demonstrate utility in gas adsorption studies, suggesting similar potential for this compound .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or disorder in the crystal lattice. Strategies include:

- DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian software) to identify dominant tautomers.

- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping reflections in XRD data .

- Variable-temperature XRD : Captures conformational flexibility missed at room temperature.

Example: In imidazole derivatives, protonation states of the N-atoms can lead to mismatches between solution and solid-state structures .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to study interactions with biological targets:

- Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450).

- Docking validation : Compare binding affinities with known inhibitors (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol ).

- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, toxicity).

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., Pd/C for cross-coupling).

- Response surface methodology (RSM) : Identifies ideal conditions (e.g., 80°C in DMF with 5 mol% catalyst).

For imidazole derivatives, microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.